1-Chloro-1,1,2,3,3,3-hexafluoropropane

Overview

Description

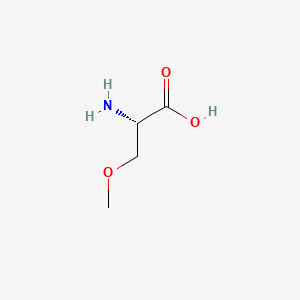

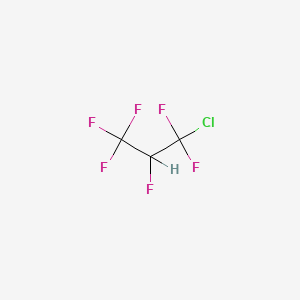

1-Chloro-1,1,2,3,3,3-hexafluoropropane is a chemical compound with the formula C3HClF6. It has a molecular weight of 186.483 . It is used as a refrigerant and is also an ozone-depleting compound .

Molecular Structure Analysis

The molecular structure of this compound consists of three carbon atoms, one chlorine atom, and six fluorine atoms . More detailed structural information may be available in a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis

This compound has a boiling point of 14°C . Its density is 1.5414 . More physical and chemical property data may be available from NIST’s Thermodynamics Research Center .Scientific Research Applications

Refrigerants and Blowing Agents

One of the primary applications of 1,1,1,3,3,3-hexafluoropropane (HFC-236fa) is as a refrigerant and blowing agent. It has been identified as a promising alternative to chlorofluorocarbons (CFCs) due to its lower environmental impact. Studies have focused on the thermodynamic properties and performance of HFC-236fa in refrigeration systems, highlighting its efficiency and potential as a sustainable option in the industry (Pan, Xinfang, Zhao, & Qiu, 2012).

Material Science

In material science, the compound has been explored for its impact on the properties of polymers. Research has demonstrated how the incorporation of fluorinated compounds like 1,1,1,3,3,3-hexafluoropropane can influence the thermal, optical, and dielectric properties of aromatic polyimides. These polymers exhibit enhanced organosolubility, reduced coloration, and favorable dielectric constants, making them suitable for advanced electronic applications (Yang, Chen, & Chen, 2003).

Environmental Science

Environmental science research has evaluated the critical properties and solubilities of HFCs, including 1,1,1,3,3,3-hexafluoropropane, in various mixtures. These studies are crucial for understanding the environmental impact of these compounds, particularly their global warming potential and ozone depletion characteristics. Research in this area aims to find environmentally benign alternatives to harmful CFCs and HCFCs, with HFC-236fa being a candidate due to its negligible ozone depletion potential and lower global warming potential compared to other HFCs (Uchida et al., 2004).

Chemical Synthesis

In the field of chemical synthesis, fluorinated compounds like 1,1,1,3,3,3-hexafluoropropane are explored for their reactivity and potential as intermediates in the synthesis of complex molecules. The unique properties of fluorine atoms, such as their electronegativity and size, can significantly influence the reactivity and stability of molecules, making these compounds valuable in developing new materials and pharmaceuticals (Frank, Krüger, & Lentz, 2011).

Safety and Hazards

Mechanism of Action

Target of Action

1-Chloro-1,1,2,3,3,3-hexafluoropropane is an organofluoride

Mode of Action

It is synthesized by reacting 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride in the gas phase at temperatures between 250-400 °C, in the presence of a catalyst in the form of trivalent chromium .

Pharmacokinetics

Its boiling point is 189ºC at 760 mmHg , suggesting that it could be rapidly absorbed and distributed in the body due to its gaseous nature at room temperature.

properties

IUPAC Name |

1-chloro-1,1,2,3,3,3-hexafluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClF6/c4-2(6,7)1(5)3(8,9)10/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODPGPKOJGDHSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClF6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957319 | |

| Record name | 1-Chloro-1,1,2,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

359-58-0 | |

| Record name | 1-Chloro-1,1,2,3,3,3-hexafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-1,1,2,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.